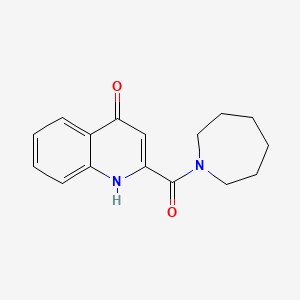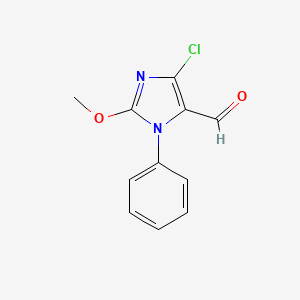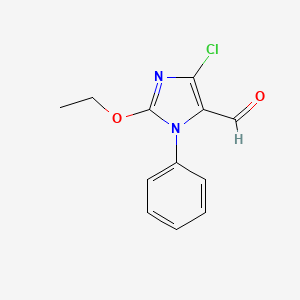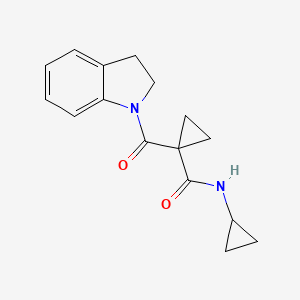
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1998 by a group of researchers at the University of Bristol, UK. Since then, CPCCOEt has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mecanismo De Acción
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide selectively binds to the orthosteric site of mGluR1, preventing the binding of glutamate and subsequent activation of the receptor. This leads to a decrease in intracellular calcium signaling and downstream effects mediated by mGluR1.
Biochemical and physiological effects:
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects. For example, studies have shown that N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide can reduce pain perception in animal models of neuropathic pain. Additionally, N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has also been shown to have potential therapeutic value in addiction, as it can reduce the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide is a highly selective antagonist for mGluR1, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, like all experimental tools, N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has limitations. For example, it is important to use appropriate controls to ensure that the effects observed are due to mGluR1 blockade and not off-target effects. Additionally, N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are a number of future directions for research involving N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide. For example, studies could investigate the role of mGluR1 in other conditions, such as neurodegenerative diseases. Additionally, there is potential for the development of new mGluR1 antagonists with improved pharmacokinetic properties. Finally, studies could investigate the potential use of mGluR1 antagonists in combination with other drugs for the treatment of various conditions.
Métodos De Síntesis
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydroindole-1-carboxylic acid, which is then converted to its ethyl ester derivative. The ethyl ester is then reacted with cyclopropylamine to yield N-cyclopropyl-2,3-dihydroindole-1-carboxamide. Finally, this compound is reacted with cyclopropanecarbonyl chloride to obtain N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 activation is involved in pain perception, anxiety, depression, and addiction. N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide has been used to block mGluR1 activity in animal models of these conditions, revealing the potential therapeutic value of mGluR1 antagonists.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-14(17-12-5-6-12)16(8-9-16)15(20)18-10-7-11-3-1-2-4-13(11)18/h1-4,12H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGHLGQJEDZCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2(CC2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)


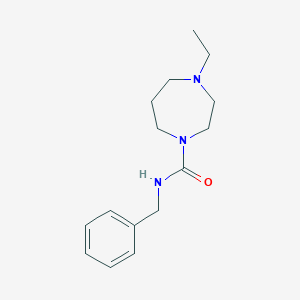
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
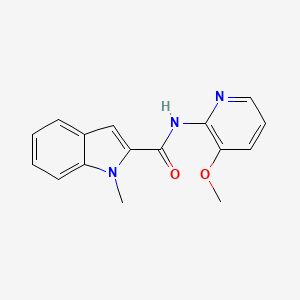
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
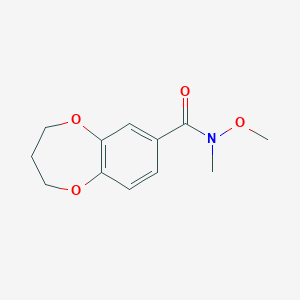
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)

